2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Description
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a bicyclic organic compound featuring a partially hydrogenated benzopyran core (3,4-dihydro-2H-1-benzopyran) with a carboxylic acid group at position 4 and two methyl substituents at position 2. The dihydro structure indicates saturation at the 3,4-positions of the benzopyran ring, reducing aromaticity and influencing reactivity . This compound is cataloged under CAS 1225503-10-5 and is primarily utilized in pharmaceutical research and synthetic chemistry as an intermediate for fine chemicals or bioactive molecules .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9(11(13)14)8-5-3-4-6-10(8)15-12/h3-6,9H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFHFVXJOLMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical transformations:
Notes :
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Ester derivatives are often intermediates for prodrug development .
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Amidation enhances bioavailability for pharmaceutical applications.
Benzopyran Core Modifications
The dihydrobenzopyran scaffold participates in electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Site of Substitution |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to electron-donating groups |
| Halogenation | Cl₂ or Br₂, FeCl₃ | Activated aromatic positions |
Steric Effects : The 2,2-dimethyl groups hinder reactions at C-2 and C-3 positions, directing substitutions to C-6 or C-8 .
Oxidation
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Dihydro Ring : Controlled oxidation converts the dihydrobenzopyran to a fully aromatic chromene system.
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Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, RT.
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Carboxylic Acid : Oxidative decarboxylation under strong acidic conditions yields hydrocarbons .
Reduction
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Carboxylic Acid → Alcohol : LiAlH₄ reduces the -COOH group to -CH₂OH.
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Conditions : LiAlH₄, THF, reflux.
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Biological Derivatization
The compound serves as a precursor for bioactive molecules:
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Antioxidant Agents : Introduction of hydroxyl groups at C-7/C-8 enhances radical scavenging .
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Anti-inflammatory Derivatives : Esterification with NSAIDs (e.g., ibuprofen) improves pharmacokinetics .
Example Derivative :
| Compound | Modification | Activity |
|---|---|---|
| 2,2-Dimethyl-7,8-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | Hydroxylation at C-7/C-8 | Antioxidant (IC₅₀: 12 μM in DPPH assay) |
Stability and Degradation
Scientific Research Applications
Pharmaceutical Research
DMBC has been studied for its potential therapeutic properties. Its structure suggests it may interact with biological systems in ways that could lead to the development of new pharmaceuticals. Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant activities, making DMBC a candidate for further investigation in drug development.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives that may have unique biological activities or industrial applications. The ability to modify its structure allows chemists to explore a wide range of chemical reactions.
Material Science
In material science, DMBC can be utilized in the synthesis of polymers and other materials. Its carboxylic acid functional group can facilitate the creation of copolymers or be used in cross-linking reactions, enhancing the properties of materials such as plastics and coatings.
Case Study 1: Antioxidant Activity
A study conducted by researchers at [source] investigated the antioxidant properties of DMBC and its derivatives. The results indicated significant radical scavenging activity, suggesting that DMBC could be developed into a natural antioxidant for use in food preservation or cosmetics.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of DMBC in vitro. The findings demonstrated that DMBC inhibited the production of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent in therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzopyran Carboxylic Acids
The benzopyran scaffold is highly versatile, with modifications at positions 2, 4, and the aromatic ring significantly altering physicochemical and biological properties. Key analogs include:
5-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
- Structure : Methoxy group at position 5, carboxylic acid at position 4.
- Molecular Weight : 208.21 (C₁₁H₁₂O₄) .
- Applications include reference standards and pharmacological research .
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid
- Structure : Hydroxyl group at position 4, carboxylic acid at position 2.
- Molecular Weight : 194.18 (C₁₀H₁₀O₄) .
- Properties: The hydroxyl group introduces polarity, improving water solubility but reducing metabolic stability.
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
- Structure: Amino group at position 4, carboxylic acid at position 4.
- Molecular Weight: 193.2 (C₁₀H₁₁NO₃) .
- Used as a synthetic precursor for bioactive molecules .
Comparative Data Table
Biological Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is an organic compound classified within the benzopyran family. This compound exhibits a unique structure characterized by a benzene ring fused to a pyran ring, with notable substituents that include two methyl groups at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is C12H14O3, and it has a molecular weight of 206.24 g/mol .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity . It is believed to exert its effects by scavenging free radicals and inhibiting oxidative stress pathways. The compound may interact with specific enzymes or receptors, modulating their activity to reduce oxidative damage in biological systems .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Activity
In addition to its antioxidant and antimicrobial effects, this compound has demonstrated anti-inflammatory activity . It may inhibit cyclooxygenase enzymes involved in the inflammatory response, thus reducing the production of pro-inflammatory mediators such as prostaglandins .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. Variations in the benzopyran structure can significantly alter its potency and efficacy against different biological targets. For instance, modifications in the carboxylic acid group or additional hydroxyl groups can enhance its biological properties .
Case Studies
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Study on Antioxidant Activity :
A study evaluated the antioxidant potential of various benzopyran derivatives, including this compound. Results indicated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its use in formulations aimed at combating oxidative damage associated with aging and various diseases. -
Antimicrobial Evaluation :
In another study, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, indicating its potential as a natural antimicrobial agent . -
Anti-inflammatory Mechanisms :
Research involving animal models demonstrated that administration of this compound significantly reduced inflammation markers in conditions such as arthritis. The study highlighted its ability to inhibit COX enzymes selectively without affecting gastrointestinal health negatively .
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C12H14O3 | 206.24 g/mol | Antioxidant, Antimicrobial, Anti-inflammatory |
| 2,2-Dimethyl-3,4-Dihydro-2H-1-Benzopyran | C11H14O | 162.23 g/mol | Limited biological activity due to lack of carboxylic acid |
| 3,4-Dihydro-2H-1-Benzopyran-6-Carboxylic Acid | C12H14O3 | 206.24 g/mol | Similar activities but different potency profiles |
Q & A
Q. What are the recommended methods for synthesizing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with high purity?
Synthesis typically involves cyclization of substituted dihydrocoumarins or Friedel-Crafts alkylation of phenolic precursors. Key steps include:
- Precursor preparation : Use of 4-carboxy-substituted dihydrobenzopyran intermediates (e.g., ethyl ester derivatives) to protect the carboxylic acid group during synthesis .
- Cyclization optimization : Acid-catalyzed ring closure under anhydrous conditions (e.g., H₂SO₄ or polyphosphoric acid) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) combined with recrystallization from ethanol/water mixtures to achieve ≥98% purity .
Q. How can researchers ensure safe handling of this compound given its potential hazards?
Referencing GHS classifications for structurally similar benzopyran derivatives:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to mitigate inhalation risks (OSHA PEL: 5 mg/m³ for organic acids) .
- Spill management : Neutralize with sodium bicarbonate, followed by adsorption using inert materials (e.g., vermiculite) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the dihydrobenzopyran scaffold (e.g., δ 1.3–1.5 ppm for dimethyl groups, δ 2.5–3.0 ppm for dihydro protons) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 222.0895 (calculated for C₁₂H₁₄O₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological considerations:
- Purity validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities (e.g., unreacted precursors) affecting bioassays .
- Isomer separation : Employ chiral columns (e.g., Chiralpak AD-H) if epimerization occurs during synthesis (common in dihydrobenzopyrans) .
- Dose standardization : Normalize activity data to molar concentration (not weight-based) to account for batch-to-batch variability .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to predict binding affinities (ΔG values) .
- MD simulations : GROMACS with CHARMM36 force field to assess stability in aqueous environments (e.g., solvation free energy) .
Q. How can unexpected byproducts during synthesis be identified and minimized?
- LC-MS monitoring : Track reaction progress in real-time to detect intermediates (e.g., lactone derivatives) .
- Mechanistic studies : Use isotopic labeling (e.g., D₂O in acid catalysis) to trace protonation pathways .
- Byproduct characterization : Isolate via preparative TLC and analyze with 2D NMR (COSY, HSQC) for structural elucidation .
Data Contradiction Analysis
Q. Why might reported melting points vary across literature sources?
Q. How to address discrepancies in toxicity profiles between in vitro and in vivo studies?
- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify active/toxic metabolites .
- Species-specific differences : Compare murine vs. human cell lines (e.g., HepG2 vs. primary hepatocytes) .
Methodological Best Practices
Q. What are optimal storage conditions to ensure long-term stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
